molecular formula C30H30Cl2F2N2O8S B1574309 Chiauranib

Chiauranib

カタログ番号: B1574309
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chiauranib also known as orally available, small molecule inhibitor of select serine-threonine kinases, including aurora kinase B (aurora B), vascular endothelial growth factor receptors (VEGFRs), stem cell factor receptor (c-KIT), and platelet-derived growth factor receptors (PDGFRs), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the activity of aurora B, VEGFRs, c-kit and PDGFRs, which may result in a decrease in the proliferation of tumor cells that overexpress these kinases. These kinases are overexpressed by a variety of cancer cell types.

科学的研究の応用

Chiauranib as a Multi-Target Inhibitor

This compound has been identified as a novel orally active multi-target inhibitor. It simultaneously inhibits angiogenesis-related kinases (VEGFR2, VEGFR1, VEGFR3, PDGFRα, c-Kit), mitosis-related kinase Aurora B, and chronic inflammation-related kinase CSF-1R. A phase I dose-escalation study indicated its potential antitumor activity and acceptable safety profile in patients with advanced solid tumors and lymphoma (Sun et al., 2019).

Application in Small Cell Lung Cancer (SCLC)

An exploratory phase 2 study of this compound monotherapy for small cell lung cancer (SCLC) revealed its impressive antitumor activity. Patients who underwent previous chemotherapy showed significant responses to this compound treatment, and the drug was well-tolerated (Shi et al., 2021).

Efficacy in Transformed Follicular Lymphoma

In a study focusing on transformed follicular lymphoma, this compound showed significant inhibition of cell growth and migration, promoting apoptosis and inducing cell cycle arrest. It operates via the VEGFR2/ERK/STAT3 signaling pathway, highlighting its potential as a therapy for this type of lymphoma (Tang et al., 2022).

Role in Colorectal Cancer

This compound has been shown to selectively inhibit colorectal cancer cells with KRAS wild-type. It induces apoptosis and suppresses cell growth by activating the p53 signaling pathway and increasing ROS production (Yin et al., 2020).

Potential in Acute Myeloid Leukemia (AML)

This compound demonstrated effectiveness in suppressing acute myeloid leukemia (AML) cell growth. The study highlighted its ability to induce apoptosis and suppress AML growth via inhibiting the VEGFR2 pathway, supporting its potential role in AML treatment (Deng et al., 2019).

特性

分子式

C30H30Cl2F2N2O8S

外観

white solid powder

同義語

Chiauranib;  CS2164;  CS-2164;  CS 2164.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。